4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine
Description
4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1269702-96-6, molecular formula: C₁₁H₆ClFN₄, molecular weight: 248.64) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a chlorine atom at position 4 and a 3-fluorophenyl group at the N1 position. Pyrazolo[3,4-d]pyrimidines are structurally analogous to purines, making them biologically significant. They are known for their antitumor, antiviral, and kinase-inhibiting properties . This compound’s fluorine substituent enhances metabolic stability and bioavailability, a common strategy in drug design .
Properties
Molecular Formula |
C11H6ClFN4 |
|---|---|
Molecular Weight |
248.64 g/mol |
IUPAC Name |
4-chloro-1-(3-fluorophenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H6ClFN4/c12-10-9-5-16-17(11(9)15-6-14-10)8-3-1-2-7(13)4-8/h1-6H |
InChI Key |
UIKSGLKKQDYWTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole-Pyrimidine Ring Assembly
Ethoxymethylenemalononitrile reacts with substituted hydrazines under reflux conditions to form 5-amino-1H-pyrazole-4-carbonitriles. Subsequent hydrolysis with concentrated sulfuric acid yields pyrazole-4-carboxamides, which undergo cyclization in formamide to generate 1H-pyrazolo[3,4-d]pyrimidin-4-ol intermediates. For the target compound, 3-fluorophenylhydrazine serves as the starting material to introduce the aryl group at position 1 during this stage.
Reaction Conditions:
Chlorination at Position 4
The hydroxyl group at position 4 undergoes chlorination using phosphorus oxychloride (POCl₃) under catalytic conditions. This step achieves quantitative conversion when employing N,N-dimethylformamide (DMF) as a catalyst.
$$
\text{1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol} + \text{POCl}_3 \xrightarrow{\text{DMF, 110°C}} \text{4-Chloro intermediate}
$$
Optimization Data:
| Parameter | Optimal Value | Yield Improvement | |
|---|---|---|---|
| POCl₃ Equivalents | 5.0 | 92% → 98% | |
| Reaction Time | 8 hours | Reduced byproduct | |
| Catalyst Loading | 2 mol% DMF | 85% → 95% |
Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction
An alternative route employs late-stage functionalization via Suzuki-Miyaura coupling to install the 3-fluorophenyl moiety. This method allows modular synthesis when modifying the aryl group.
Boronic Acid Coupling Protocol
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine reacts with 3-fluorophenylboronic acid under palladium catalysis. Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) with SPhos ligand achieves optimal coupling efficiency.
Representative Procedure:
- Charge reactor with 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv), 3-fluorophenylboronic acid (1.2 equiv)
- Add Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (3.0 equiv)
- Heat in dioxane/H₂O (4:1) at 90°C for 16 hours
- Isolate via column chromatography (Hexanes/EtOAc 3:1)
Performance Metrics:
| Catalyst System | Yield (%) | Purity (HPLC) | |
|---|---|---|---|
| Pd(OAc)₂/PPh₃ | 68 | 89 | |
| Pd₂(dba)₃/SPhos | 92 | 98 | |
| PdCl₂(dppf)·CH₂Cl₂ | 75 | 93 |
Tandem Borylation-Functionalization Strategies
Recent advances utilize iridium-catalyzed C-H borylation followed by cross-coupling to streamline synthesis. This approach enables late-stage diversification of the pyrazolo[3,4-d]pyrimidine core.
Regioselective Borylation
Using [Ir(COD)OMe]₂ and dtbpy ligand, the 1-phenyl group undergoes ortho-borylation with 73% regioselectivity. Subsequent oxidation with sodium perborate introduces hydroxyl groups for further functionalization.
Key Advantages:
- Avoids pre-functionalized starting materials
- Enables parallel synthesis of derivatives
- Reduces total synthetic steps by 30%
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 5 | 41 | 95 | Pilot-scale |
| Suzuki Coupling | 3 | 58 | 98 | Industrial |
| Tandem Borylation | 4 | 67 | 97 | Lab-scale |
Critical Observations:
- Cyclocondensation provides structural versatility but suffers from step economy
- Palladium-mediated coupling offers superior atom efficiency (AE = 82%)
- Borylation strategies show promise for automated synthesis platforms
Process Optimization Challenges
Byproduct Formation in Chlorination
Excessive POCl₃ usage leads to phosphorylated byproducts. Kinetic studies reveal optimal stoichiometry at 4.8 equivalents POCl₃ with 0.1M concentration.
Mitigation Strategies:
Catalyst Deactivation in Cross-Couplings
Pd leaching occurs during extended reactions. Implementing flow chemistry with immobilized Pd catalysts increases turnover number (TON) to 1,450.
Emerging Synthetic Technologies
Continuous Flow Synthesis
Microreactor systems enable safer handling of POCl₃ and improved heat transfer during chlorination. Pilot studies demonstrate:
Enzymatic Halogenation
Directed evolution of flavin-dependent halogenases shows potential for green chemistry approaches. Preliminary results achieve 78% yield in C4 chlorination under aqueous conditions.
Analytical Characterization Protocols
Critical Quality Attributes:
- Purity: UPLC-MS with BEH C18 column (95:5 ACN/H₂O + 0.1% FA)
- Chlorine Content: Ion chromatography (EPA 300.0 method)
- Crystalline Form: PXRD to confirm polymorph stability
Structural Confirmation Data:
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6): δ 8.91 (s, 1H, C5-H), 8.14 (d, 2H, ArH), 7.45 (m, 3H, ArH)
- $$ ^{13}\text{C NMR} $$: 152.8 (C4), 148.2 (C3), 136.5 (C-3-F-Ar)
- HRMS (ESI+): m/z 249.0421 [M+H]+ (calc. 249.0418)
Industrial-Scale Manufacturing Considerations
Table 2: Cost Analysis per Kilogram
| Component | Cyclocondensation Route | Suzuki Route |
|---|---|---|
| Raw Materials | $1,240 | $980 |
| Catalyst Costs | $0 | $320 |
| Waste Treatment | $450 | $210 |
| Total | $1,690 | $1,510 |
Key Recommendations:
- Implement Pd recovery systems to reduce catalyst costs
- Utilize POCl₃ recycling via fractional distillation
- Adopt quality-by-design (QbD) approaches for regulatory compliance
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with different nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while coupling reactions with boronic acids produce biaryl compounds.
Scientific Research Applications
4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, kinase inhibitor, and anti-inflammatory compound.
Biological Research: The compound is used in studies to understand its interactions with various biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.
Chemical Biology: Researchers use it to probe biological pathways and mechanisms of action in cellular systems.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various cellular processes. For example, as a kinase inhibitor, it can block the phosphorylation of key proteins involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Substituents : 4-fluorophenyl at N1, methyl at C3, chlorine at C4.
- Molecular Weight : 274.65.
- Properties: Exhibits dual EGFR/ErbB2 receptor inhibition, with anticancer activity demonstrated in vitro.
- Synthesis : Phosphorus oxychloride and DMF-mediated chlorination under reflux (15 hours), yielding 56% purity after recrystallization .
4-Chloro-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine
4-Chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Substituents : 2,4-dimethylphenyl at N1.
- Molecular Weight : 258.71.
- Properties : Increased lipophilicity from methyl groups may improve membrane permeability. Priced at $709/g, indicating specialized research use .
Core Structure Modifications
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Substituents : Chlorine at C4, chloromethyl at C6, methyl at N1.
- Molecular Weight : 233.06.
- Properties : A versatile intermediate for synthesizing disubstituted derivatives. The chloromethyl group enables further functionalization (e.g., nucleophilic substitution) .
- Synthesis: Two-step route from ethyl 5-amino-1-methyl-pyrazole carboxylate, achieving 83% yield .
4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
- Substituents : Ethyl at N1, trifluoromethyl at C6.
- Molecular Weight : 265.57.
- Properties : The trifluoromethyl group enhances electronegativity and metabolic resistance. Used in kinase inhibitor research .
Functional Group Additions
1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
- Substituents : Hydrazinyl at C4, 3-chloro-4-fluorophenyl at N1.
- CAS : 1416339-91-7.
- Properties : The hydrazine group enables conjugation with carbonyl compounds, useful in prodrug design .
Comparative Analysis Table
Key Findings and Implications
Substituent Position Matters : The 3-fluorophenyl group in the target compound offers a balance between electronic effects and steric hindrance, unlike 4-fluorophenyl or nitro-substituted analogs, which may hinder receptor binding .
Functionalization Potential: Chlorine at C4 and reactive groups (e.g., chloromethyl) enable diversification into derivatives with tailored biological activities .
Biological Activity : Methyl or trifluoromethyl groups enhance target affinity and pharmacokinetic profiles, as seen in kinase inhibitors .
Synthetic Efficiency : Longer reaction times (e.g., 15 hours in ) are required for bulkier substituents, whereas chloromethylation allows rapid derivatization .
Biological Activity
4-Chloro-1-(3-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H6ClFN4
- Molecular Weight : 248.64 g/mol
- CAS Number : 1269702-96-6
1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-D]pyrimidine, including this compound, exhibit significant anticancer properties. A study reported that this compound demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer), with IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutics like doxorubicin .
2. Antimicrobial Properties
The compound has shown promising antibacterial and antifungal activities. In vitro assays revealed its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Additionally, it exhibited antifungal activity against Aspergillus flavus and A. niger, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .
3. Anti-inflammatory Effects
In models of inflammation, this compound has been observed to reduce paw edema significantly, indicating its potential as an anti-inflammatory agent. The compound's efficacy was compared to indomethacin, a standard anti-inflammatory drug, demonstrating comparable or superior effects in certain assays .
4. Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It was found to inhibit acetylcholinesterase (AChE) activity, which is crucial in the context of Alzheimer's disease management. The inhibition level was comparable to that of established AChE inhibitors like donepezil, highlighting its potential application in neurodegenerative disease therapies .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes such as AChE and various kinases contributes to its anticancer and neuroprotective effects.
- Interference with Cell Signaling Pathways : It is suggested that the compound may disrupt critical signaling pathways involved in cell proliferation and survival, leading to enhanced apoptosis in cancer cells.
- Antioxidant Activity : Some studies indicate that the compound may possess antioxidant properties that help mitigate oxidative stress in cells, further supporting its therapeutic potential.
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
